molecular formula C11H13NO2 B8450756 2',3'-Dihydrospiro[1,3-dioxolane-2,1'-inden]-4'-amine

2',3'-Dihydrospiro[1,3-dioxolane-2,1'-inden]-4'-amine

Cat. No. B8450756
M. Wt: 191.23 g/mol
InChI Key: YTIXVEXTOSQPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

To a vigorously stirred solution of Example 25 (3.9 g, 20.6 mmol) in pyridine (40 mL) was slowly added acetyl chloride (1.6 mL, 22.6 mmol). The reaction was stirred at room temperature for about 15 minutes and then the solvent was removed under vacuum. The residue was dissolved in acetone (38 mL) and water (12 mL) and p-toluenesulfonic acid (3.9 g, 20.6 mmol) was added. The mixture was heated to reflux for about 1 hour, cooled, and concentrated under vacuum. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with saturated aqueous sodium bicarbonate, dried (Na2SO4), filtered, and concentrated under vacuum. The residue was purified by flash column chromatography on silica gel using hexane/ethyl acetate (1:1) as the mobile phase to provide the desired product. MS (ESI): m/z 188 (M−H)−.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]12([O:14]CCO1)[C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:10])[C:4]=1[CH2:3][CH2:2]2.[C:15](Cl)(=[O:17])[CH3:16].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>N1C=CC=CC=1>[O:14]=[C:1]1[C:9]2[C:4](=[C:5]([NH:10][C:15](=[O:17])[CH3:16])[CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C12(CCC=3C(=CC=CC13)N)OCCO2
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
O
Name
Quantity
3.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (38 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1CCC2=C(C=CC=C12)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.